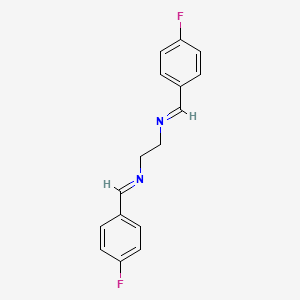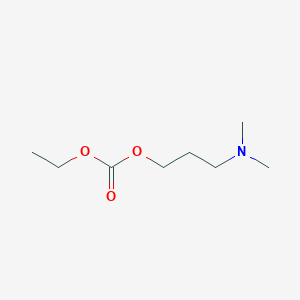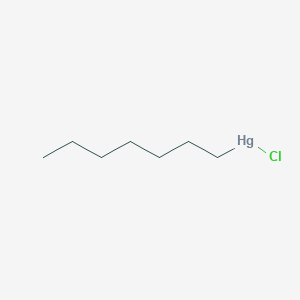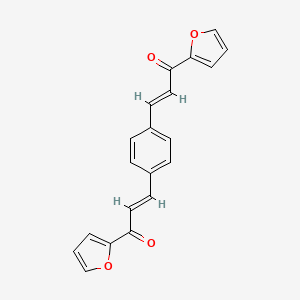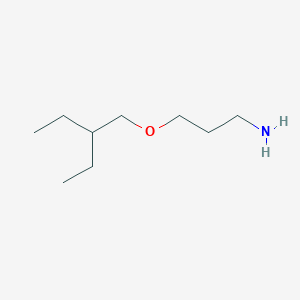
3-(2-Ethylbutoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylbutoxy)-propylamine is an organic compound characterized by the presence of an amine group attached to a propyl chain, which is further substituted with a 2-ethylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylbutoxy)-propylamine typically involves the reaction of 3-chloropropylamine with 2-ethylbutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-ethylbutoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 3-(2-ethylbutoxy)-propylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethylbutoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-(2-Ethylbutoxy)-propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-(2-ethylbutoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The 2-ethylbutoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl[3-(2-ethylbutoxy)propyl]amine: This compound has a similar structure but includes a benzyl group, which can influence its reactivity and applications.
2-Ethylbutyl 3-(2-ethylbutoxy)propanoate: This ester derivative shares the 2-ethylbutoxy group but differs in its functional groups and chemical properties.
Uniqueness
3-(2-Ethylbutoxy)-propylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as an intermediate in organic synthesis make it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
21989-29-7 |
|---|---|
Fórmula molecular |
C9H21NO |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
3-(2-ethylbutoxy)propan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-8,10H2,1-2H3 |
Clave InChI |
YIQYTTIFXNHAGV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


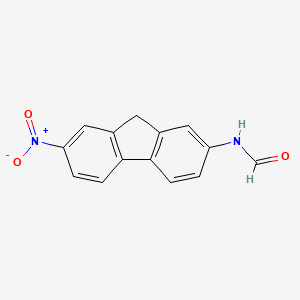

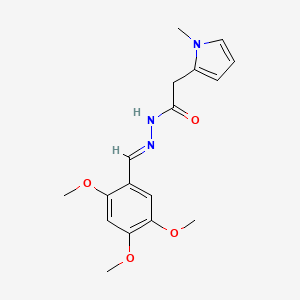

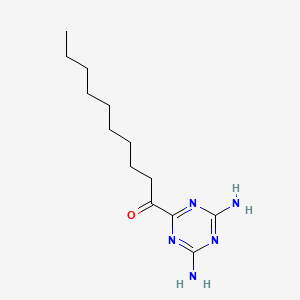
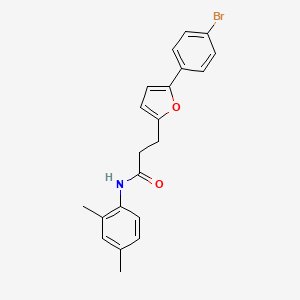
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
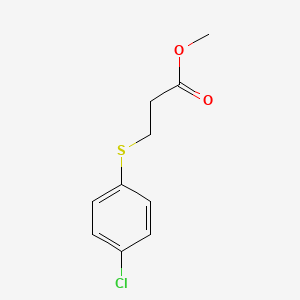
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
